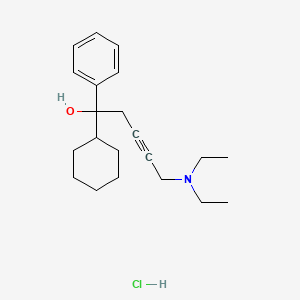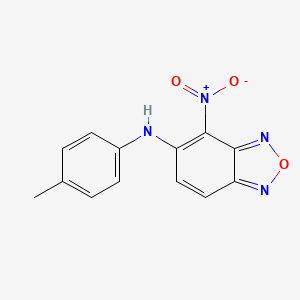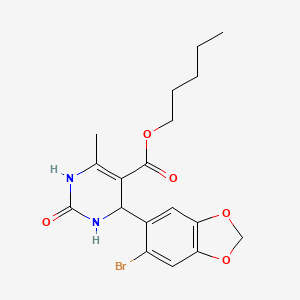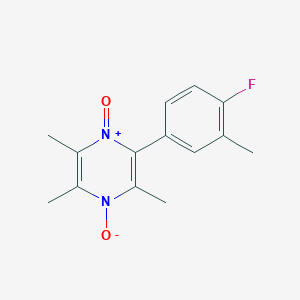![molecular formula C22H16ClFN2O3 B5179117 N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B5179117.png)
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide is a chemical compound that belongs to the class of benzoxazole derivatives. It is commonly referred to as CFM-2, and it has been widely studied due to its potential applications in scientific research. CFM-2 is a highly selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin.
Mécanisme D'action
CFM-2 acts as a competitive antagonist of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide channels, binding to the channel and preventing its activation by various stimuli. This compound channels are expressed in sensory neurons and are involved in the sensation of pain and temperature. By blocking the activation of this compound channels, CFM-2 can reduce pain sensation and inflammation.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that CFM-2 can block the activation of this compound channels by various stimuli, including capsaicin, heat, and protons. In vivo studies have shown that CFM-2 can reduce pain sensation and inflammation in animal models. CFM-2 has also been shown to inhibit cancer cell proliferation and migration in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
CFM-2 has several advantages for use in lab experiments. It is a highly selective antagonist of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide channels, making it a useful tool for studying the role of these channels in various physiological processes. CFM-2 has also been shown to have low toxicity and is well-tolerated in animal models. However, CFM-2 has some limitations, including its limited solubility in aqueous solutions and its relatively short half-life in vivo.
Orientations Futures
For research on CFM-2 could include investigating its effects on other TRP channels and studying its potential therapeutic applications in pain management, inflammation, and cancer treatment. Additionally, further optimization of the synthesis method for CFM-2 could lead to improved yields and purity, making it a more widely used tool in scientific research.
Méthodes De Synthèse
The synthesis of CFM-2 involves several steps, starting with the reaction of 2-chloro-4-fluoroaniline with 2-hydroxybenzaldehyde to form the intermediate benzoxazole. The benzoxazole is then reacted with 2-methoxy-3-methylbenzoic acid in the presence of a coupling reagent to yield the final product, CFM-2. The synthesis of CFM-2 has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
CFM-2 has been extensively studied for its potential applications in scientific research. N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide channels are involved in various physiological processes, including pain sensation, inflammation, and thermoregulation. CFM-2 has been shown to block the activation of this compound channels, making it a useful tool for studying the role of this compound channels in these processes. CFM-2 has also been used to investigate the involvement of this compound channels in cancer cell proliferation and migration.
Propriétés
IUPAC Name |
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN2O3/c1-12-4-3-5-16(20(12)28-2)21(27)25-14-7-9-19-18(11-14)26-22(29-19)15-8-6-13(24)10-17(15)23/h3-11H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYNBDJJHMMBNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5179041.png)

![ethyl [2,2,2-trifluoro-1-[(5-fluoro-2-methylphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5179059.png)
![N-cyclopentyl-4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5179080.png)
![3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5179083.png)
![N-(3-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5179094.png)
methanol](/img/structure/B5179105.png)

![2-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5179120.png)
![8-[4-(2-isopropoxyphenoxy)butoxy]quinoline](/img/structure/B5179125.png)
![ethyl 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5179129.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-thienyl)acetamide](/img/structure/B5179136.png)


